(2R)-2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}acetamido)-4-methylpentanoic acid
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Overview
Description
(2R)-2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}acetamido)-4-methylpentanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a valuable intermediate in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}acetamido)-4-methylpentanoic acid typically involves multiple steps. The process begins with the protection of the amino group using the Fmoc group. This is followed by the coupling of the protected amino acid with other amino acids or peptides using reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The final step involves the deprotection of the Fmoc group under basic conditions, such as piperidine in dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous purification steps such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}acetamido)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially involving the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R)-2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}acetamido)-4-methylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Plays a role in the study of protein structure and function.
Medicine: Investigated for its potential in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of (2R)-2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}acetamido)-4-methylpentanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions, facilitating the formation of peptide bonds. This compound’s ability to selectively protect and deprotect functional groups is crucial in the stepwise synthesis of peptides.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}acetamido)-4-methylpentanoic acid: The enantiomer of the compound , differing in the configuration at the chiral center.
N-tert-Butoxycarbonyl-L-alanine: Another amino acid derivative used in peptide synthesis, but with a different protecting group.
N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine: Similar in structure but with a phenylalanine residue instead of a methylpentanoic acid.
Uniqueness
The uniqueness of (2R)-2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}acetamido)-4-methylpentanoic acid lies in its specific configuration and the presence of the Fmoc protecting group. This combination allows for selective reactions and high efficiency in peptide synthesis, making it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C23H26N2O5 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
(2R)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C23H26N2O5/c1-14(2)11-20(22(27)28)25-21(26)12-24-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,24,29)(H,25,26)(H,27,28)/t20-/m1/s1 |
InChI Key |
RSMQLXCBGDXRHB-HXUWFJFHSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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